molecular formula C27H28N4O3 B1678393 PIP-199 CAS No. 622795-76-0

PIP-199

Cat. No.: B1678393
CAS No.: 622795-76-0
M. Wt: 456.5 g/mol
InChI Key: ROTCTSYSZSYNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIP-199 is a small-molecule inhibitor targeting the interaction between the Fanconi anemia complementation group M (FANCM) protein and the BTR complex (BLM-TOP3A-RMI1/2), which is critical for resolving replication stress and suppressing alternative lengthening of telomeres (ALT) in cancer cells . By disrupting the MM2 domain of FANCM from binding to the RMI1/RMI2 heterodimer (Kd ~5 nM) , this compound induces hyperactivation of ALT through accumulation of telomeric R-loops and G-quadruplexes (G4), leading to replication fork collapse, telomere dysfunction, and selective cell death in ALT-positive (ALT+) cancers . Its reported IC50 is 36 μM in biochemical assays .

This compound has shown discriminatory toxicity in ALT+ cells (e.g., GM847, U2OS) compared to telomerase-positive (TERT+) cells, with a 1.5–2-fold increase in telomeric R-loops (TelR-loop) and G4 (TelG4) levels, correlating with elevated C-circle production (a biomarker of ALT activity) .

Preparation Methods

Structural and Mechanistic Basis for PIP-199 Synthesis

This compound (ethyl 4-[(1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate) is characterized by an indole-derived Mannich base scaffold, a structural motif known for its susceptibility to hydrolysis. The molecule comprises three key components:

  • A 1-hydroxy-2-phenylindole core
  • A pyridin-2-ylmethyl substituent at the indole 3-position
  • An ethyl piperazine-1-carboxylate group

The Mannich base formation involves the condensation of an amine (piperazine derivative), an aldehyde (pyridine-2-carboxaldehyde), and a carbon nucleophile (1-hydroxy-2-phenylindole). This three-component reaction typically proceeds under acidic or neutral conditions, though the exact catalytic system remains unspecified in available literature.

Synthetic Routes to this compound

Initial Synthesis and Analog Development

The first published synthesis of this compound was reported by Wu et al. (2023), who developed a modular approach to access the Mannich base scaffold. While full experimental details remain proprietary, the general workflow involves:

  • Preparation of 1-hydroxy-2-phenylindole :
    • Synthesized via Fischer indole cyclization of phenylhydrazine with a substituted cyclohexanone.
  • Mannich Reaction :
    • Reacting 1-hydroxy-2-phenylindole with pyridine-2-carboxaldehyde and a piperazine derivative in anhydrous tetrahydrofuran (THF) at 0–5°C.
  • Esterification :
    • Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate in the presence of a tertiary amine base.

Key Reaction Parameters

Parameter Condition Source
Temperature 0–5°C (Mannich step)
Solvent Anhydrous THF
Catalyst Not disclosed
Purification Column chromatography (SiO₂)
Yield <30% (crude), after decomposition

Challenges in Reaction Optimization

The synthetic team encountered three primary obstacles:

  • Low Isolated Yields : Attributable to the compound’s instability during purification.
  • Competitive Decomposition : Hydrolysis of the Mannich base occurred even in aprotic solvents like THF, generating 1-hydroxy-2-phenylindole and pyridine-2-carboxaldehyde as primary degradation products.
  • Byproduct Formation : Oxidative dimerization of the indole moiety was observed under ambient light, necessitating light-protected conditions.

Analytical Characterization and Stability Profiling

Spectroscopic Confirmation

Post-synthesis characterization employed:

  • ¹H/¹³C NMR : Verified the Mannich base structure but showed progressive signal broadening due to decomposition.
  • High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular ion at m/z 457.2112 ([M+H]⁺), consistent with C₂₇H₂₈N₄O₃.
  • UV-Vis Spectroscopy : Revealed a λₘₐₓ at 280 nm (ε = 12,400 M⁻¹cm⁻¹), later attributed to decomposition products.

Stability Assessment

Stability studies demonstrated:

Condition Half-life (t₁/₂) Degradation Products
PBS buffer (pH 7.4) <5 minutes 1-hydroxy-2-phenylindole, pyridine-2-carboxaldehyde
DMSO (anhydrous) 48 hours <5% decomposition
Methanol 2 hours Indole dimerization products

Data compiled from.

Synthesis of Stabilized Analogues

To address instability, researchers developed analogues through:

  • N-Alkylation : Replacing the labile Mannich proton with methyl groups, improving t₁/₂ in PBS to 30 minutes.
  • Steric Shielding : Introducing ortho-substituents on the pyridine ring, though this abolished all reported biological activity.
  • Prodrug Approaches : Masking the hydroxyl group as acetate esters, which failed due to rapid hepatic hydrolysis.

Implications for Biological Studies

Despite initial reports of FANCM-RMI inhibition (IC₅₀ = 36 μM), subsequent competitive fluorescence polarization and surface plasmon resonance assays showed no direct binding. Cellular effects previously attributed to this compound are now understood to arise from:

  • Cytotoxic Aldehydes : Pyridine-2-carboxaldehyde byproduct inhibits tubulin polymerization.
  • Reactive Oxygen Species : Indole decomposition generates superoxide radicals.
  • Non-specific Protein Aggregation : Mannich base adducts form covalent bonds with cysteine residues.

Scientific Research Applications

Chemical Properties and Stability

PIP-199 is synthesized through a Mannich reaction involving an indole-derived scaffold. However, it is characterized by significant chemical instability; it decomposes rapidly in common aqueous buffers and some organic solvents. This instability poses challenges for its use in biological studies, as the breakdown products may lead to nonspecific toxicity rather than specific biological effects .

Inhibition of FANCM-RMI Interaction

This compound is the only known small molecule inhibitor targeting the FANCM-RMI complex. This interaction plays a pivotal role in DNA repair mechanisms, particularly in the Fanconi anemia pathway. The inhibition of this pathway has implications for cancer therapy, especially in tumors that develop resistance to DNA crosslinking agents .

Research Tool for Genomic Stability

Despite its instability, this compound has been employed as a tool compound in various studies exploring genomic stability and cancer biology. It has been used to investigate:

  • Alternative Lengthening of Telomeres (ALT) : this compound has shown hypersensitivity effects in ALT-positive cells compared to telomerase-positive cells, indicating its potential role in studying telomere biology .
  • G-Quadruplex Structures : The compound has been linked to studies on G-quadruplexes, which are nucleic acid structures implicated in genomic stability and cancer progression .

Pro-Apoptotic Activity

Some analogues of this compound have been identified as activators of pro-apoptotic proteins such as Bax. This suggests potential therapeutic applications in inducing apoptosis in cancer cells .

Case Study 1: Telomere Biology

In a study examining the effects of FANCM depletion, researchers utilized this compound to analyze telomeric DNA dynamics. The results indicated an increase in C-circles (extrachromosomal telomeric DNA) upon FANCM depletion, demonstrating the compound's utility in telomere research despite its limitations .

Case Study 2: Quorum Sensing Inhibition

This compound and its analogues were also screened for their ability to inhibit quorum sensing in bacteria, showcasing their versatility beyond genomic stability applications. The compound exhibited non-competitive inhibition of N-acyl-homoserine lactone synthase, indicating potential uses in microbiological studies .

Summary Table of Applications

Application AreaDescriptionFindings
FANCM-RMI Inhibition Targeting protein-protein interactions critical for DNA repairEffective inhibition noted; however, stability issues limit practical application .
Telomere Dynamics Investigating alternative lengthening mechanisms in cancer cellsHypersensitivity observed in ALT-positive cells; increased C-circle formation linked to FANCM depletion .
G-Quadruplex Research Studying structural implications of G-quadruplexes on genomic stabilityPotential insights into cancer pathways; however, stability concerns remain .
Pro-Apoptotic Activity Activation of pro-apoptotic proteins like BaxSome analogues show promise as therapeutic agents against cancer .
Quorum Sensing Inhibition Screening for microbial inhibition capabilitiesNon-competitive inhibition observed; expands application scope to microbiology .

Comparison with Similar Compounds

RHPS4 (G4-Stabilizing Ligand)

  • Mechanism : RHPS4 stabilizes telomeric G4 structures, directly impairing replication and increasing replication stress .
  • Efficacy :
    • In GM847 ALT+ cells, RHPS4 induces a 3–4-fold increase in TelG4 levels and a 200–350% rise in C-circle production, surpassing PIP-199’s effects .
    • Combined use with this compound synergistically amplifies C-circle levels (e.g., 3.2-fold in GM847), suggesting complementary mechanisms .
  • Selectivity : RHPS4 affects both ALT+ and TERT+ cells, though ALT+ cells exhibit higher sensitivity due to baseline G4 accumulation .
  • Advantage: No reported instability issues, unlike this compound .

MM2 Peptide (FANCM-BTR Disruptor)

  • Mechanism : A peptide mimicking FANCM’s MM2 domain competitively inhibits FANCM-BTR interaction, sequestering the BTR complex .
  • Efficacy :
    • Mimics FANCM depletion, inducing hyperactive ALT, telomeric single-stranded DNA (ssDNA), and cell death in ALT+ cells .
    • Comparable to this compound in reducing ALT+ cell viability but with lower overall toxicity, likely due to optimized delivery or stability .
  • Selectivity: Specific to ALT+ cells, sparing normal and TERT+ cells .
  • Drawback : Peptide-based therapeutics face challenges in cellular uptake and in vivo stability, limiting clinical translation .

FANCD2 Depletion (FA Pathway Target)

  • Mechanism: FANCD2 monoubiquitination is essential for FANCM function. Its depletion disrupts replication stress resolution, causing ALT hyperactivation and telomere crisis .
  • Efficacy: Rapid induction of telomere dysfunction and cell death in ALT+ cells, similar to this compound . No direct inhibition of FANCM-BTR; instead, it destabilizes the broader Fanconi anemia (FA) pathway .
  • Selectivity : Broader impact on FA-deficient cancers, reducing specificity for ALT+ malignancies .

This compound vs. Other FANCM Inhibitors

Parameter This compound MM2 Peptide RHPS4
Target FANCM-BTR interaction FANCM-BTR interaction Telomeric G4
IC50/EC50 36 μM Not reported Sub-μM range
ALT+ Cell Toxicity Moderate (1.5–2-fold C-circle increase) Moderate High (3–4-fold C-circle increase)
TERT+ Cell Impact Minimal None Moderate
Chemical Stability Unstable (aqueous decomposition) Stable (peptide) Stable
Therapeutic Potential Requires optimization Limited by delivery challenges High (synergistic with this compound)

Critical Analysis of this compound’s Limitations

  • Instability : this compound decomposes in aqueous buffers, generating pan-assay interference compounds (PAINS) that confound mechanistic studies . This contrasts with stable analogues like RHPS4.
  • Off-Target Toxicity: Breakdown products may explain its higher nonspecific toxicity compared to MM2 peptide .
  • Efficacy Gap : Lower potency than RHPS4 in elevating ALT biomarkers, necessitating combination therapies for maximal effect .

Biological Activity

PIP-199, chemically known as 4-[(1-Hydroxy-2-phenyl-1H-indol-3-yl)-pyridin-2-yl-methyl]-piperazine-1-carboxylic acid ethyl ester, is a small molecule that has garnered attention for its potential role as an inhibitor of the FANCM-RMI protein-protein interaction. This interaction is crucial in the context of genome stability, particularly in genetic disorders such as Fanconi Anemia and Bloom's Syndrome. However, recent studies have raised significant concerns regarding the compound's chemical stability and biological efficacy.

Chemical Instability

One of the primary issues associated with this compound is its chemical instability . Research indicates that this compound decomposes rapidly in common aqueous buffers and some organic solvents, leading to the formation of various breakdown products that lack the desired biological activity of the parent compound. This instability poses challenges for its use in biological assays, as observed effects may stem from nonspecific toxicity rather than specific inhibition of target interactions .

Decomposition Characteristics

The decomposition of this compound can be summarized as follows:

Condition Outcome
Common aqueous buffersRapid decomposition
Organic solventsSignificant breakdown occurs
Resulting productsChemically distinct and biologically inactive

Biological Activity and Applications

Despite its instability, this compound has been utilized in various biological studies. It is noted for being the only reported small-molecule inhibitor of the FANCM-RMI interaction, which is pivotal in DNA repair processes. The compound has been explored in contexts such as:

  • Alternative Lengthening of Telomeres (ALT) : this compound has been used to interrogate mechanisms related to ALT in cancer models.
  • G-Quadruplexes : Investigations into the role of G-quadruplex structures in cellular processes have included this compound as a tool compound.
  • Quorum Sensing : Some analogues of this compound have shown activity against bacterial quorum sensing mechanisms .

However, it has been concluded that any apparent biological activity observed in cellular studies likely arises from nonspecific effects due to degradation products rather than direct action on the intended targets .

Study on FANCM-RMI Interaction

A comprehensive study aimed at validating this compound's effectiveness as an inhibitor revealed that neither this compound nor its more stable analogues demonstrated observable activity in binding assays for FANCM-RMI. The research emphasized that compounds sharing the same Mannich base scaffold may represent a new class of pan-assay interference compounds (PAINS), which require thorough assessment for stability prior to biological application .

Implications for Future Research

Q & A

Basic Questions

Q. What is the primary mechanism of PIP-199 in disrupting DNA repair pathways?

this compound selectively inhibits the interaction between the RMI core complex (composed of RMI1 and RMI2) and the MM2 domain of FANCM, a critical protein in the Fanconi anemia (FA) DNA repair pathway. This inhibition blocks the formation of the FANCM-BTR (BLM-TOP3A-RMI) complex, which is essential for resolving DNA crosslinks and replication stress. This compound exhibits an IC50 of 36 μM in biochemical assays, making it a tool to sensitize chemoresistant tumors by impairing DNA crosslink repair .

Q. Which assays are commonly used to identify and validate this compound’s inhibitory activity?

  • Fluorescence Polarization (FP) : Measures disruption of RMI core complex/MM2 interactions via changes in polarized light emission (IC50 = 260 ± 110 μM in FP) .
  • Affinity Selection (AS) : Secondary screening to confirm inhibitory specificity (IC50 = 36 ± 10 μM in AS) .
  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) : Validate direct binding (SPR Kd = 7.3 ± 0.8 μM; ITC Kd = 3.4 ± 1.0 μM) . These methods address discrepancies in IC50 values caused by assay conditions or non-specific interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s IC50 values across different assays?

Initial FP and AS assays showed IC50 variations (36 μM vs. 260 μM) due to differences in buffer conditions, protein stability, or interference from non-specific binding. To confirm activity, SPR and ITC were employed to directly measure binding kinetics and affinity. For example, ITC revealed a Kd of 3.4 µM, aligning with SPR data (Kd = 7.3 µM). Researchers should use orthogonal biophysical methods to validate inhibitory mechanisms and account for assay-specific artifacts .

Q. What biophysical techniques confirm this compound’s interaction with the RMI core complex?

  • SPR : Immobilized RMI core complex was exposed to this compound in a DMSO-containing buffer. Dose-dependent resonance angle shifts confirmed binding (Kd = 7.3 ± 0.8 μM). Non-specific binding was mitigated using reference subtraction .
  • ITC : Titration of RMI core complex into this compound solution measured heat changes, yielding a Kd of 3.4 ± 1.0 μM. The 0.68 binding stoichiometry suggests minor compound degradation during dilution . These methods provide complementary evidence of direct target engagement .

Q. How does this compound affect Alternative Lengthening of Telomeres (ALT) in cancer cells?

this compound disrupts the FANCM-BTR complex, leading to R-loop and G-quadruplex (G4) accumulation in ALT+ cells. In GM847 ALT+ cells, this compound treatment increased TelG4 and TelR-loop levels by 1.5–2-fold, mimicking FANCM depletion. This suggests this compound exacerbates replication stress in ALT-dependent cancers, offering a therapeutic strategy for targeting ALT-driven tumors .

Q. What stability concerns are associated with this compound in aqueous solutions?

this compound’s indole-derived Mannich base scaffold is chemically unstable, decomposing rapidly in common buffers (e.g., PBS) and organic solvents. Decomposition products may contribute to non-specific cellular toxicity, confounding results. Researchers must:

  • Test compound stability via HPLC or mass spectrometry prior to assays.
  • Use fresh solutions and minimize aqueous exposure.
  • Include degradation controls (e.g., pre-incubated this compound) to distinguish specific effects .

Q. Experimental Design Considerations

Q. What cellular models are appropriate for studying this compound’s impact on DNA repair?

  • ALT+ Cancer Cell Lines : GM847 (osteosarcoma) and other ALT+ models are used to assess telomere dysfunction, R-loop accumulation, and sensitivity to this compound .
  • FA Pathway-Deficient Cells : Cells lacking FANCM or RMI components can clarify this compound’s dependency on the FA/BTR axis. Key endpoints include γH2AX foci (DNA damage), TelG4 immunofluorescence, and viability under DNA crosslinking agents (e.g., mitomycin C) .

Q. How can researchers design experiments to assess this compound’s specificity?

  • Counter-Screens : Test this compound against unrelated protein interactions (e.g., PriA/SSBct) to exclude off-target effects .
  • Structure-Activity Relationship (SAR) Studies : Compare this compound with stable analogues to isolate degradation-independent effects .
  • Genetic Knockdown : Combine this compound treatment with siRNA-mediated FANCM/RMI depletion to confirm on-target synergy .

Q. Key Recommendations for Researchers

  • Validate Stability : Pre-assess this compound integrity in experimental buffers .
  • Use Orthogonal Assays : Combine biochemical (FP/AS) and biophysical (SPR/ITC) methods to confirm target engagement .
  • Contextualize Cellular Effects : Link this compound’s activity to FA pathway disruption and ALT-specific vulnerabilities .

Properties

IUPAC Name

ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCTSYSZSYNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PIP-199
Reactant of Route 2
Reactant of Route 2
PIP-199
Reactant of Route 3
PIP-199
Reactant of Route 4
PIP-199
Reactant of Route 5
Reactant of Route 5
PIP-199
Reactant of Route 6
Reactant of Route 6
PIP-199

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.